molecular formula C8H8FNO3 B1611274 1-Ethoxy-4-fluoro-2-nitrobenzene CAS No. 321-04-0

1-Ethoxy-4-fluoro-2-nitrobenzene

Cat. No.: B1611274
CAS No.: 321-04-0
M. Wt: 185.15 g/mol
InChI Key: UERNJNZUJBOYAI-UHFFFAOYSA-N
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Description

1-Ethoxy-4-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzene, characterized by the presence of ethoxy, fluoro, and nitro functional groups attached to the benzene ring

Mechanism of Action

Target of Action

The primary target of 1-Ethoxy-4-fluoro-2-nitrobenzene is the aromatic ring structure of benzene derivatives . This compound, like other nitrobenzene derivatives, interacts with the pi electrons of the benzene ring .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the interaction of the compound with the pi electrons of the benzene ring, leading to the formation of a benzenonium intermediate and ultimately a substituted benzene ring .

Pharmacokinetics

Like other benzene derivatives, it is expected to have good lipophilicity , which could impact its bioavailability and distribution within the body.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the chemical properties of the benzene derivative, potentially affecting its reactivity and interactions with other molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles or nucleophiles can affect the electrophilic aromatic substitution reaction . Additionally, factors such as temperature, pH, and solvent can also impact the reaction rate and product distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom using reagents such as fluorine gas or hydrogen fluoride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and fluorination processes, followed by ethoxylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as hydroxide ions, alkoxide ions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 1-Ethoxy-4-fluoro-2-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethoxy-4-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-Ethoxy-4-chloro-2-nitrobenzene
  • 1-Ethoxy-4-bromo-2-nitrobenzene
  • 1-Ethoxy-4-iodo-2-nitrobenzene

Comparison: 1-Ethoxy-4-fluoro-2-nitrobenzene is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluoro group is highly electronegative, influencing the compound’s reactivity and stability. This makes this compound particularly useful in applications requiring specific electronic characteristics.

Properties

IUPAC Name

1-ethoxy-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERNJNZUJBOYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538082
Record name 1-Ethoxy-4-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321-04-0
Record name 1-Ethoxy-4-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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